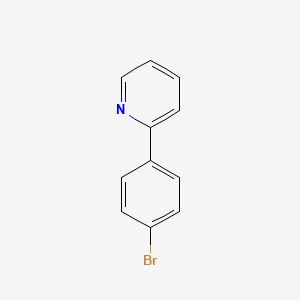

2-(4-Bromophenyl)pyridine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-bromophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBQFCXDBCPREBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363912 | |

| Record name | 2-(4-bromophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63996-36-1 | |

| Record name | 2-(4-bromophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Bromophenyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 4 Bromophenyl Pyridine

Established Synthetic Routes to 2-(4-Bromophenyl)pyridine

The construction of the biaryl scaffold of this compound relies heavily on palladium-catalyzed cross-coupling reactions, which offer high efficiency and functional group tolerance.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is the most widely employed method for synthesizing 2-arylpyridines, including this compound. cdnsciencepub.comnih.gov This reaction typically involves the coupling of a pyridine (B92270) derivative with a phenylboronic acid derivative in the presence of a palladium catalyst and a base. cdnsciencepub.comnih.gov For the synthesis of this compound, this can be achieved by reacting 2-halopyridines with 4-bromophenylboronic acid or by coupling 2-pyridylboronic acids with 1-bromo-4-iodobenzene (B50087) or similar dihalogenated benzenes.

The success of the Suzuki-Miyaura coupling is highly dependent on the careful optimization of reaction parameters, including the choice of catalyst, base, and solvent. mdpi.comresearchgate.net Palladium catalysts are central to this transformation, with common precursors being Pd(PPh₃)₄ and Pd(dppf)Cl₂. nih.govmdpi.com The use of electron-rich and sterically bulky phosphine (B1218219) ligands on the palladium catalyst can enhance reactivity, especially with less reactive aryl chlorides. libretexts.org

Bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently used to activate the boronic acid component. mdpi.comsmolecule.comnih.gov The choice of base can influence the reaction rate and yield. nih.gov

Solvent selection also plays a critical role. smolecule.com A mixture of 1,4-dioxane (B91453) and water is a common solvent system, as water can increase the solubility of the base and may facilitate the hydrolysis of boronic esters to the more reactive boronic acids. cdnsciencepub.comnih.gov Other solvents like toluene (B28343) and tetrahydrofuran (B95107) (THF) are also utilized. nih.govacs.org For instance, a study on the synthesis of 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines found that using K₃PO₄ as the base in 1,4-dioxane gave good yields. mdpi.comresearchgate.net

Table 1: Optimization of Suzuki-Miyaura Reaction Conditions

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65-100 | 5-89 | cdnsciencepub.comnih.gov |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 | Moderate to Good | nih.gov |

| Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene | 80 | 78-84 | nih.gov |

| PdCl₂(dppf) | K₂CO₃ | Methanol (B129727) | Not specified | Not specified | rsc.org |

Arylboronic acids are the most common boron reagents in Suzuki-Miyaura couplings due to their reactivity and atom economy. rsc.org However, their stability can be a concern, particularly with heteroarylboronic acids which are prone to protodeboronation. nih.govrsc.org

To overcome this instability, boronic esters, such as pinacol (B44631) esters, are often used as alternatives. rsc.org These esters are generally more stable and can be conveniently prepared through the Miyaura borylation reaction. rsc.org While boronic esters are often more stable, boronic acids can be more reactive in the coupling reaction. cdnsciencepub.com The in-situ hydrolysis of boronic esters to boronic acids, facilitated by the presence of water in the reaction mixture, can enhance reaction efficiency. cdnsciencepub.com Organotrifluoroborate salts and MIDA boronates represent another class of stable boron reagents that have expanded the scope of Suzuki-Miyaura couplings. rsc.org

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., a bromopyridine) to form a Pd(II) intermediate. libretexts.org

Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the Pd(II) complex. libretexts.org There has been debate about the exact mechanism, with evidence supporting both a "boronate pathway" (where the base forms a more nucleophilic boronate species) and an "oxo-palladium pathway". rsc.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the C-C bond of the final product and regenerating the Pd(0) catalyst. libretexts.org

Role of Boronic Acids and Esters

Other Carbon-Carbon Bond Forming Reactions

While the Suzuki-Miyaura coupling is dominant, other C-C bond-forming reactions can be employed for the synthesis of 2-arylpyridines. One classic method involves the reaction of phenyllithium (B1222949) with pyridine. orgsyn.org In this procedure, phenyllithium is first prepared from bromobenzene (B47551) and lithium metal in ether. orgsyn.org Dry pyridine is then added, and after a period of heating, the 2-phenylpyridine (B120327) product is isolated. orgsyn.org This method, however, often requires harsh conditions and may not have the broad functional group tolerance of palladium-catalyzed reactions.

Modern synthetic strategies are continually being developed to create C-C bonds on pyridine rings through pyridine activation. uiowa.eduuiowa.edu These methods aim to overcome the inherent challenges of functionalizing the electron-deficient pyridine nucleus. uiowa.edu

Strategies for Bromine Functionalization

Instead of constructing the biaryl system with a pre-brominated starting material, the bromine atom can be introduced onto a 2-phenylpyridine core. Electrophilic bromination is a common strategy. For instance, treatment of 2-phenylpyridine with a brominating agent like N-bromosuccinimide (NBS) can lead to bromination of the phenyl ring. acs.orgcore.ac.uk

A notable development is the ruthenium-catalyzed meta-selective C-H bromination of 2-phenylpyridine derivatives. nih.gov This method uses [{Ru(p-cymene)Cl₂}₂] as a catalyst and tetrabutylammonium (B224687) tribromide as the bromine source to functionalize the meta C-H bond of the phenyl ring, providing access to products that are otherwise difficult to obtain. nih.gov The reaction is thought to proceed via an ortho-ruthenation, which directs the functionalization to the para position relative to the C-Ru bond, resulting in meta-functionalization relative to the pyridine ring. nih.gov This technique is highly selective for monobromination. nih.gov

Derivatization of this compound

The reactivity of this compound can be selectively targeted at either the bromophenyl moiety or the pyridine ring system, enabling the synthesis of diverse and complex molecules.

Functional Group Interconversions on the Bromophenyl Moiety

The carbon-bromine bond on the phenyl ring is a versatile functional handle, primarily utilized in transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly diversifying the parent structure.

Prominent examples of these transformations include the Suzuki-Miyaura and Sonogashira cross-coupling reactions. In a strategy referred to as "chemistry-on-the-complex," the 4-bromophenyl group can be readily converted to other functionalities. nih.govacs.orgdb-thueringen.de For instance, a Suzuki-Miyaura coupling with bis(pinacolato)diboron (B136004) can replace the bromine atom with a boronic acid pinacol ester, a key building block for further cross-coupling reactions, with yields reported as high as 98%. nih.govacs.orgdb-thueringen.de Similarly, the Sonogashira coupling enables the introduction of alkyne groups. nih.govacs.orgdb-thueringen.deworktribe.com The Sonogashira coupling of the related 4-iodophenyl bismacycle with an alkyne was successful, whereas the 4-bromophenyl bismacycle did not react under the same conditions, highlighting the difference in halide reactivity. worktribe.com

Another significant functional group interconversion is the cyanation of the aryl bromide. The reaction of 2,6-bis(4-bromophenyl)pyridine with copper(I) cyanide in refluxing dimethylformamide has been shown to effectively convert the bromophenyl groups into cyanophenyl groups, yielding the corresponding bis-nitriles. nih.gov

| Reaction Type | Reagents/Catalyst | Functional Group Introduced | Reference |

| Suzuki-Miyaura Coupling | Arylboronic Acid / Pd Catalyst | Aryl | worktribe.com |

| Suzuki-Miyaura Borylation | Bis(pinacolato)diboron / Pd Catalyst | Boronic Acid Ester | nih.govacs.orgdb-thueringen.de |

| Sonogashira Coupling | Terminal Alkyne / Pd-Cu Catalyst | Alkyne | nih.govacs.orgdb-thueringen.deworktribe.com |

| Cyanation | Copper(I) Cyanide (CuCN) | Cyano (-CN) | nih.gov |

Modifications of the Pyridine Ring System

The pyridine ring of this compound can also undergo various chemical modifications. A notable transformation is cyclometalation, where the pyridine nitrogen and a C-H bond from the phenyl ring coordinate to a metal center, forming a stable C,N-chelate ring.

A series of cyclopalladated and cyclometalated iridium(III) complexes of this compound have been synthesized and characterized. rsc.org For example, complexes such as [Pd(bpp)(NHC)Cl] (where bpp is this compound and NHC is an N-heterocyclic carbene) and [Ir(bpp)₂(acac)] (where acac is acetylacetonate) have been prepared. rsc.org Similarly, the activation of a C-H bond in the phenyl ring of 2-(4-bromophenyl)imidazo[1,2-a]pyridine (B183163) has been achieved using platinum complexes, leading to the formation of new C,N-cyclometalated platinum(II) compounds. acs.org These cyclometalated complexes are of interest due to their potential luminescent properties and applications in catalysis. rsc.orgacs.org

Multi-component Reactions Incorporating this compound

The structural components of this compound, such as 4-bromobenzaldehyde (B125591) and 4-bromoacetophenone, are frequently employed as starting materials in multi-component reactions (MCRs). These reactions allow for the rapid assembly of complex molecular architectures from simple precursors in a single synthetic operation.

For example, a one-pot, four-component reaction involving 4-bromoacetophenone, tosylhydrazide, and two different arylboronic acids has been developed to synthesize complex biaryl products. mdpi.com Another MCR strategy is the Hantzsch condensation, which has been used to synthesize highly functionalized dihydropyridines. In one instance, a four-component reaction of dimedone, an aldehyde (like 4-bromobenzaldehyde), malononitrile (B47326), and ammonium (B1175870) acetate (B1210297) in glycerol (B35011) as a green solvent yielded 2-amino-4-(4-bromophenyl)-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline. sapub.org Furthermore, a three-component reaction of an aryl aldehyde, malononitrile, and 2-mercaptopyridine (B119420) provides an efficient, solvent-free route to 2-amino-4-aryl-6-(pyridin-2-ylthio)pyridine-3,5-dicarbonitriles. jst.go.jp

Heterocyclic Ring System Synthesis from Related Precursors

Precursors structurally related to this compound are pivotal in constructing other important heterocyclic systems, such as imidazo[1,2-a]pyridines and pyranopyridines.

Synthesis of Imidazo[1,2-a]pyridine (B132010) Derivatives

Imidazo[1,2-a]pyridines are a significant class of N-fused heterocyclic compounds. The most common synthetic route is the condensation reaction between a 2-aminopyridine (B139424) derivative and an α-haloketone. scielo.br To synthesize 2-(4-bromophenyl)imidazo[1,2-a]pyridine, 2-aminopyridine is reacted with a 2-bromoacetophenone (B140003) derivative, specifically 2-bromo-1-(4-bromophenyl)ethanone. acs.orgnih.gov

Various methodologies have been developed to improve the efficiency and environmental friendliness of this synthesis. Research has demonstrated that these reactions can be performed under catalyst- and solvent-free conditions, offering a facile and efficient procedure. scielo.br Another advancement is the use of ultrasound irradiation, which provides a rapid method for synthesizing a variety of imidazo[1,2-a]pyridines in good to excellent yields in a cheap and non-toxic solvent like PEG-400. arkat-usa.org

| Method | Key Conditions | Solvent | Advantages | Reference |

| Conventional | Reflux with a base (e.g., Na₂CO₃) | Ethanol (B145695) | Standard, well-established | researchgate.net |

| Catalyst- & Solvent-Free | Neat reaction, heating | None | Environmentally friendly, simple | scielo.br |

| Ultrasound-Assisted | Ultrasonic irradiation, base (e.g., NaHCO₃) | PEG-400 | Rapid, high yields, green solvent | arkat-usa.org |

Synthesis of Pyranopyridine Derivatives

Pyranopyridine scaffolds are present in numerous biologically active molecules. One-pot, multi-component reactions are a powerful tool for their synthesis. A notable example is the three-component condensation of an aromatic aldehyde, malononitrile, and a 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one. rsc.org By using 4-bromobenzaldehyde as the aldehyde component, this reaction provides a direct route to pyrano[2,3-b]pyridine derivatives bearing the 4-bromophenyl group. This synthesis has been effectively carried out using a recyclable magnetic nanocatalyst under solvent-free conditions, highlighting a green chemistry approach. rsc.org

More complex fused systems can also be generated. For instance, novel spiroindenopyridotriazine-4H-pyrans have been synthesized through a sequential multicomponent reaction involving ninhydrin, cyanoacetohydrazide, ethyl cyanoacetate, and aromatic aldehydes, incorporating pyran, pyridine, and triazine scaffolds into a single molecule. rsc.org Another approach involves the reaction of a chalcone (B49325), such as 3-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, with malononitrile in an alcoholic solution to produce cyanopyridine derivatives, which are precursors to other fused systems. researchgate.net

Synthesis of Triazolo[1,5-a]pyridine Derivatives

The Current time information in Bangalore, IN.isca.metriazolo[1,5-a]pyridine framework is a significant heterocyclic system due to its presence in compounds with diverse biological activities. One of the common strategies for the synthesis of this system involves the cyclization of N-(pyridin-2-yl)amidines or the reaction of 2-hydrazinylpyridines with one-carbon electrophiles. beilstein-journals.orgnih.govorganic-chemistry.org For a substrate like this compound, a plausible synthetic route commences with its conversion to a corresponding 2-hydrazinylpyridine derivative. This transformation can be achieved through nucleophilic substitution of a halo-analogue or related methods.

The resulting 2-hydrazinylpyridine intermediate is then reacted with a suitable reagent that provides a single carbon atom to facilitate the closure of the triazole ring. Common reagents for this purpose include triethyl orthoformate, formic acid, or various acid chlorides. nih.gov For instance, the reaction of a 2-hydrazinylpyridine with triethyl orthoformate typically proceeds via an intermediate imino ether, which subsequently undergoes intramolecular cyclization and elimination of ethanol to yield the stable aromatic Current time information in Bangalore, IN.isca.metriazolo[1,5-a]pyridine ring system. nih.gov Another approach involves the reaction with isothiocyanates, which, after an electrochemically induced desulfurative cyclization, can yield 3-amino- Current time information in Bangalore, IN.isca.metriazolo[4,3-a]pyridines. organic-chemistry.org

The general mechanism for the formation of the Current time information in Bangalore, IN.isca.metriazolo[1,5-a]pyridine ring from a 2-hydrazinylpyridine precursor is outlined below.

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | 2-Hydrazinylpyridine derivative | Triethyl orthoformate, Reflux | Imino ether intermediate |

| 2 | Imino ether intermediate | Heat | Current time information in Bangalore, IN.isca.meTriazolo[1,5-a]pyridine |

This table illustrates a generalized synthetic pathway.

Synthesis of Thieno[2,3-b]pyridine (B153569) Derivatives

Thieno[2,3-b]pyridines are another class of fused heterocycles that have attracted considerable interest. Their synthesis often relies on the construction of the thiophene (B33073) ring onto a pre-existing pyridine scaffold. The Gewald reaction is a classic and versatile method for synthesizing substituted 2-aminothiophenes, which can be adapted for the annulation of a thiophene ring onto a pyridine core.

A common strategy involves starting with a pyridine-2(1H)-thione derivative. For a molecule containing the this compound core, a hypothetical precursor would be a 6-(4-bromophenyl)-3-cyano-2-thioxo-1,2-dihydropyridine derivative. Such compounds can be synthesized through multi-component reactions. These pyridine-2-thiones can then react with α-halo carbonyl compounds or α-halo nitriles in the presence of a base. scispace.com

The reaction proceeds via S-alkylation of the thione by the α-halo compound, followed by an intramolecular Thorpe-Ziegler type cyclization, where the active methylene (B1212753) group attacks the cyano group, leading to the formation of a 3-aminothieno[2,3-b]pyridine derivative. scispace.com For example, 4-Aryl-3-cyano-6-(2'-thienyl)-pyridine-2(1H)-thiones have been reacted with reagents like phenacyl bromide or chloro-N-arylacetamides to furnish 2-functionalized 3-aminothieno[2,3-b]pyridines. scispace.com A similar pathway could be envisioned utilizing a pyridine-2-thione bearing the 4-bromophenyl substituent at the appropriate position.

A representative reaction scheme is provided below:

| Starting Material | Reagent | Conditions | Product | Yield |

| 4-Aryl-3-cyano-6-thienyl-pyridine-2(1H)-thione | Phenacyl Bromide | Sodium Ethoxide / DMF | 3-Amino-2-benzoyl-4-aryl-6-thienyl-thieno[2,3-b]pyridine | Not specified |

| 4-Aryl-3-cyano-6-thienyl-pyridine-2(1H)-thione | Chloro-N-phenylacetamide | Sodium Ethoxide / Dioxane | 3-Amino-4-aryl-2-(N-phenylcarbamoyl)-6-thienyl-thieno[2,3-b]pyridine | Not specified |

This table is based on synthetic routes for analogous thieno[2,3-b]pyridine derivatives. scispace.com

Synthesis of Pyrimidine (B1678525) Derivatives

The synthesis of pyrimidine derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound, or a suitable equivalent like a chalcone, with a guanidine (B92328) or urea (B33335) derivative. Chalcones (1,3-diaryl-2-propen-1-ones) are readily prepared via a Claisen-Schmidt condensation between an acetophenone (B1666503) and a benzaldehyde.

To incorporate the this compound structure, one could envision a pathway starting with a chalcone that contains the 4-bromophenyl group. For instance, (E)-1-(4-bromophenyl)-3-aryl-prop-2-en-1-one can be synthesized from 4-bromoacetophenone and an appropriate aryl aldehyde. uobasrah.edu.iq This chalcone is a key precursor for building the pyrimidine ring.

The subsequent reaction of the chalcone with guanidine hydrochloride in the presence of a base, such as sodium hydroxide (B78521) in ethanol, leads to the formation of a 2-amino-4,6-diaryl-pyrimidine. nih.gov The reaction proceeds through a Michael addition of guanidine to the α,β-unsaturated ketone, followed by intramolecular cyclization and dehydration to afford the stable pyrimidine ring. Research has demonstrated the synthesis of 2-amino-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidine from the corresponding chalcone and guanidinium (B1211019) hydrochloride with a 54% yield. nih.gov

The table below details the synthesis of a pyrimidine derivative from a chalcone precursor containing the 4-bromophenyl moiety. nih.gov

| Chalcone Precursor | Reagents | Conditions | Product | Yield |

| (E)-1-(4-bromophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one | Guanidinium hydrochloride, NaOH | Ethanol, Reflux, 24 h | 2-Amino-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidine | 54% |

| (E)-1-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | Guanidinium hydrochloride, NaOH | Ethanol, Reflux, 20 h | 4-(4-Bromophenyl)-2-imino-6-(3,4,5-trimethoxyphenyl)-1,2-dihydropyrimidine | 51% |

Coordination Chemistry and Metal Complexes of 2 4 Bromophenyl Pyridine

Ligand Properties of 2-(4-Bromophenyl)pyridine

The coordination behavior of this compound is primarily governed by the presence of a nitrogen atom in the pyridine (B92270) ring and the electronic influence of the bromophenyl substituent.

Nitrogen Coordination Sites

The pyridine nitrogen atom in this compound serves as the primary coordination site to metal centers. This nitrogen atom possesses a lone pair of electrons, making it a Lewis base capable of donating electron density to a metal ion, thus forming a coordinate covalent bond. In the context of palladium(II) complexes, this compound often acts as a cyclometalating ligand, where it coordinates to the metal center through both the pyridine nitrogen and a carbon atom from the phenyl ring, forming a stable five-membered chelate ring. This bidentate C,N-coordination mode is a common feature in the chemistry of 2-arylpyridine ligands.

Influence of Bromine on Coordination Behavior

The bromine atom at the para-position of the phenyl ring exerts a significant, albeit indirect, influence on the coordination properties of this compound. While not directly involved in coordination to the metal center, its electron-withdrawing nature can affect the electronic density of the phenyl ring, which in turn can influence the strength of the metal-carbon bond in cyclometalated complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound has been successfully achieved, with a particular focus on palladium(II) complexes due to their potential applications in catalysis.

Palladium(II) Complexes

A series of cyclopalladated this compound (bpp) complexes have been synthesized and characterized, demonstrating the robust nature of the palladium-ligand interaction. rsc.org

The synthesis of cyclopalladated complexes of this compound typically involves the reaction of the ligand with a suitable palladium(II) precursor. For instance, the dimeric palladacycle [{Pd(bpp)Cl}₂] is prepared by reacting this compound with lithium tetrachloropalladate(II) (Li₂PdCl₄) in the presence of sodium acetate (B1210297) (NaOAc) in methanol (B129727) at room temperature. This dimeric complex can then be further reacted with other ligands, such as N-heterocyclic carbenes (NHCs) or acetylacetonate (B107027) (acac), to yield monomeric palladium(II) complexes. rsc.org

For example, the synthesis of [Pd(bpp)(NHC)Cl] complexes is achieved by reacting the palladacyclic dimer with the corresponding imidazolium (B1220033) salt and a base like potassium tert-butoxide (KOtBu) in tetrahydrofuran (B95107) (THF). rsc.org Similarly, the [Pd(bpp)(acac)] complex is synthesized from the dimeric precursor. rsc.org

The X-ray crystal structures of cyclopalladated this compound complexes confirm the square-planar coordination geometry around the palladium(II) center, which is characteristic of Pd(II) complexes. The this compound ligand is shown to be cyclometalated, coordinating to the palladium through the pyridine nitrogen and a phenyl carbon. The remaining coordination sites are occupied by other ligands such as chloride, an N-heterocyclic carbene, or acetylacetonate. rsc.org

The detailed structural analysis reveals various intermolecular interactions, including C–H⋯Cl, C–H⋯Br, and π⋯π stacking, which contribute to the stability of the crystal packing. rsc.org

Below are tables summarizing key crystallographic data for representative cyclopalladated this compound complexes. rsc.org

Table 1: Selected Bond Lengths (Å) for [Pd(bpp)(IPr)Cl] (1)

| Bond | Length (Å) |

| Pd(1)-C(1) | 1.989(3) |

| Pd(1)-N(1) | 2.051(2) |

| Pd(1)-C(12) | 2.034(3) |

| Pd(1)-Cl(1) | 2.3795(7) |

Table 2: Selected Bond Angles (°) for [Pd(bpp)(IPr)Cl] (1)

| Angle | Degree (°) |

| C(1)-Pd(1)-N(1) | 80.51(11) |

| C(1)-Pd(1)-C(12) | 177.37(11) |

| N(1)-Pd(1)-C(12) | 97.02(10) |

| C(1)-Pd(1)-Cl(1) | 95.34(8) |

| N(1)-Pd(1)-Cl(1) | 175.81(7) |

| C(12)-Pd(1)-Cl(1) | 87.15(7) |

Table 3: Crystal Data and Structure Refinement for [Pd(bpp)(IPr)Cl] (1)

| Parameter | Value |

| Empirical formula | C₃₈H₄₀BrClN₄Pd |

| Formula weight | 809.51 |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | a = 12.083(3) Å, b = 20.359(4) Å, c = 14.892(3) Å, β = 98.43(3)° |

| Volume | 3617.3(13) ų |

| Z | 4 |

| Density (calculated) | 1.487 Mg/m³ |

| Absorption coefficient | 1.838 mm⁻¹ |

| F(000) | 1632 |

| Final R indices [I>2sigma(I)] | R₁ = 0.0346, wR₂ = 0.0766 |

| R indices (all data) | R₁ = 0.0558, wR₂ = 0.0841 |

Distorted Square-Planar Geometries in Pd(II) Complexes

Palladium(II) complexes of this compound derivatives frequently adopt a distorted square-planar coordination geometry. mdpi.comtandfonline.comtandfonline.commdpi.com This is exemplified by the complex bis[N-(4-bromophenyl)pyridine-2-carboxamidato]palladium(II), where the ligand coordinates to the palladium center in a bidentate fashion through the pyridine nitrogen and an amide nitrogen. mdpi.com X-ray crystallography has confirmed a distorted square-planar geometry around the palladium atom. mdpi.comtandfonline.com The deviation from ideal square-planar geometry is evident in the bond angles around the metal center, which differ by approximately 10° from the expected 90°. mdpi.com

Similarly, other palladium(II) complexes with related ligands, such as those derived from 4(N)-substituted thiosemicarbazones, also exhibit distorted square-planar geometries. tandfonline.commdpi.com In these cases, the ligand typically coordinates through nitrogen and sulfur atoms, forming five-membered rings. tandfonline.com The distortion from a perfect square-planar arrangement is a common feature in these types of complexes. mdpi.com

Table 1: Selected Bond Angles in bis[N-(4-Bromophenyl)pyridine-2-carboxamidato]palladium(II)

| Atoms | Angle (°) |

| N2–Pd1–N1 | Deviates from 90° |

| N21–Pd1–N11 | Deviates from 90° |

| N2–Pd1–N11 | Deviates from 90° |

| N21–Pd1–N1 | Deviates from 90° |

Data sourced from Mjwara et al. (2022) mdpi.com

Kinetic and Mechanistic Studies of Substitution Reactions

Kinetic and mechanistic studies of substitution reactions in palladium(II) complexes are crucial for understanding their reactivity and potential as catalysts. While direct studies on this compound complexes are not extensively detailed in the provided information, research on analogous systems provides valuable insights. For instance, studies on palladium(II) complexes with N,N'-bidentate pyridyl ligands reveal that substitution reactions often proceed via an associative mechanism. ukzn.ac.za This is supported by second-order kinetics and negative entropies of activation. ukzn.ac.za

The electronic properties of substituents on the pyridine or associated phenyl rings significantly influence the reaction rates. ukzn.ac.za Electron-withdrawing groups tend to increase the electrophilicity of the palladium center, thereby accelerating the substitution process. ukzn.ac.za Conversely, electron-donating groups decrease the reaction rate. ukzn.ac.za The lability of palladium(II) complexes is notably higher than their platinum(II) counterparts, making them suitable models for mechanistic investigations. researchgate.net

Platinum(II) Complexes

Platinum(II) complexes incorporating this compound and its derivatives have been synthesized and structurally characterized, often exhibiting interesting photophysical properties. iucr.orgcsic.esnih.gov

Cyclometalated Platinum(II) Complexes

A significant class of these compounds is the cyclometalated platinum(II) complexes, where the this compound ligand acts as a bidentate C^N ligand, coordinating through the pyridine nitrogen and a carbon atom of the phenyl ring. iucr.orgnih.gov An example is the complex [Pt(C₁₁H₇BrN)(acac)], where 'acac' is the acetylacetonato ligand. iucr.orgnih.gov In this complex, the platinum(II) center is in a slightly distorted square-planar coordination environment, bonded to the carbon and nitrogen atoms of the cyclometalated 2-(4-bromophenyl)pyridinato ligand and the two oxygen atoms of the acetylacetonate. iucr.orgnih.gov The synthesis of such complexes can proceed through a dichlorido-bridged dimer intermediate, [Pt(C₁₁H₇BrN)(μ-Cl)]₂. iucr.orgnih.gov

π-π Interactions in Crystal Structures

The crystal structures of these platinum(II) complexes are often stabilized by intermolecular interactions, most notably π-π stacking. iucr.orgnih.gov In the case of [Pt(C₁₁H₇BrN)(acac)], the complex molecules form dimers that are stacked through π-π interactions with distances of approximately 3.4 Å. iucr.orgnih.gov These dimers are arranged in an antiparallel, head-to-tail fashion. iucr.orgnih.gov Such π-π interactions are a common feature in the solid-state structures of square-planar platinum(II) complexes and can influence their luminescent properties. iucr.orgnih.govresearchgate.netmdpi.com

Table 2: Structural Features of [Pt(C₁₁H₇BrN)(acac)]

| Feature | Value |

| Coordination Geometry | Slightly distorted square-planar |

| Key Intermolecular Interaction | π-π stacking |

| π-π Stacking Distance | ~3.4 Å |

| Dimer Arrangement | Antiparallel |

Ruthenium(II) Complexes

Ruthenium(II) complexes have also been prepared with ligands derived from this compound. For instance, ruthenium(II) complexes with 4'-(4-bromophenyl)-2,2':6',2''-terpyridine (a ligand incorporating the 4-bromophenylpyridine moiety) have been synthesized and characterized. tandfonline.com Another example involves mixed ligand ruthenium(II) complexes of the type [Ru(bpy)₂(L)]²⁺, where L is a substituted biimidazole ligand, one of which is 4,5-bis[(E)-2-(4-bromophenyl)ethenyl]-1H,1'H-2,2'-biimidazole. ijstr.org These complexes exhibit metal-to-ligand charge transfer bands in their electronic spectra and have been investigated for their anion sensing capabilities. ijstr.org Furthermore, dinuclear ruthenium(II)-palladium(II) complexes have been synthesized using a (4′-(p-bromophenyl)-2,2′:6′,2″-terpyridine)ruthenium(II) complex as a building block. rsc.org

Other Transition Metal Complexes

Beyond palladium, platinum, and ruthenium, this compound and its derivatives can form complexes with a variety of other transition metals. For example, iron(II) and cobalt(II) complexes have been synthesized with 4-(4-bromophenyl)-[2,2'-bipyridine]-6-carboxylic acid, where the ligand acts in a tridentate fashion. jcsp.org.pk Additionally, a dinuclear mercury(II) complex, di-μ-chlorido-bis({2-[(4-bromophenyl)iminomethyl]pyridine-κ²N,N′}chloridomercury(II)), has been prepared and structurally characterized, revealing a distorted trigonal-bipyramidal coordination environment for the mercury ions. iucr.org

Catalytic Applications of this compound-Derived Metal Complexes

Metal complexes incorporating this compound and its derivatives have emerged as versatile catalysts in modern organic synthesis. The unique electronic and steric properties imparted by this ligand framework, featuring a coordinating pyridine nitrogen and a reactive bromo-phenyl group, allow for the development of catalysts for a range of transformations. These complexes are particularly notable for their utility in cross-coupling reactions and have been explored in the realm of heterogeneous catalysis.

Role in Cross-Coupling Catalysis

Complexes of this compound are effective in facilitating various cross-coupling reactions, which are fundamental processes for constructing carbon-carbon and carbon-heteroatom bonds. The pyridine nitrogen serves as a strong coordination site for transition metals like palladium, iridium, and gold, while the bromophenyl moiety can either be a reactive site for coupling or a platform for further ligand modification.

Palladium(II) and Iridium(III) complexes featuring cyclometalated this compound have been synthesized and characterized. acs.org These complexes, often also containing N-heterocyclic carbene (NHC) and acetylacetonate (acac) ligands, have demonstrated catalytic activity. acs.org For instance, they have been successfully applied in one-pot oxidation and Suzuki coupling reactions involving aryl chlorides. acs.org The general success of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, relies heavily on the design of effective ligands that stabilize the metal center and facilitate the catalytic cycle. acs.orgresearchgate.net Ligands derived from the 2-phenylpyridine (B120327) scaffold are crucial in this context.

In a related application, gold(I) catalysts have been used for the cross-coupling of aryl halides with aliphatic alcohols. rsc.org While the primary substrate studied was the structural isomer 2-(2-bromophenyl)pyridine (B174913), the research demonstrates the potential for such catalytic systems. For example, the reaction of 2-(2-bromophenyl)pyridine iodide with sodium ethoxide in the presence of a gold(I)-NHC catalyst yielded the corresponding 2-(2-ethoxyphenyl)pyridine. rsc.org

Furthermore, palladium complexes with ligands structurally similar to this compound, such as N-(4-bromophenyl)pyridine-2-carboxamide, have been synthesized. mdpi.com In the resulting bis[N-(4-bromophenyl)pyridine-2-carboxamidato]palladium complex, the ligand coordinates to the palladium(II) center in a bidentate fashion through the pyridine and amide nitrogen atoms, creating a stable square-planar geometry. mdpi.com The stability and defined geometry of such complexes are prerequisites for predictable catalytic activity in cross-coupling reactions. mdpi.com The presence of the bromo-substituent offers a handle for creating more complex, multimetallic structures or for immobilization on a solid support.

| Metal Complex Type | Reaction Type | Substrates | Product Example | Reference |

|---|---|---|---|---|

| Cyclometalated Pd(II) and Ir(III) complexes of this compound | One-pot Oxidation/Suzuki Coupling | Aryl chlorides containing hydroxymethyl group | Biphenyl derivatives | acs.org |

| Au(I)-NHC complex | C-O Cross-Coupling | 2-(2-bromophenyl)pyridine, Sodium ethoxide | 2-(2-ethoxyphenyl)pyridine | rsc.org |

| bis[N-(4-Bromophenyl)pyridine-2-carboxamidato]Palladium(II) | General Cross-Coupling (potential) | Aryl halides, etc. | Biaryls, etc. | mdpi.com |

Heterogeneous Catalysis Studies

The development of heterogeneous catalysts is a key goal in green chemistry, aiming for improved catalyst recovery, reusability, and stability. nih.gov While homogeneous catalysts derived from this compound are more common, research into their heterogeneous applications is an active area. The functional groups on the ligand provide opportunities for immobilization onto solid supports.

One approach to heterogeneous catalysis involves studying the on-surface reactions of related molecules. For example, the self-assembly and Ullmann cross-coupling reaction of 4-[(4-bromophenyl)ethynyl]pyridine have been investigated on various metal surfaces like gold, silver, and copper. iphy.ac.cn This research provides insight into how the pyridine and bromophenyl groups interact with metal catalysts at a fundamental level, which is crucial for designing supported catalysts. iphy.ac.cn The Ullmann reaction, a metal-mediated C-C bond formation, is a classic example of a reaction that can be performed under heterogeneous conditions. iphy.ac.cn

In a different context, while not using a complex of this compound as the catalyst, studies have shown the synthesis of derivatives of this compound using heterogeneous catalysts. For instance, 2-(4-Bromophenyl)-H-imidazolo[1,2-a]pyridine has been synthesized efficiently using magnesium oxide (MgO) as a simple, environmentally friendly, and reusable heterogeneous catalyst. arabjchem.org Similarly, the reusable catalyst H3PW12O40 has been employed for the synthesis of 2-(4-Bromophenyl)-5,6-dihydro-4H-1,3-oxazine. znaturforsch.com These studies highlight the compatibility of the this compound framework with heterogeneous catalytic systems.

The creation of supported catalysts from discrete molecular complexes is a promising strategy. A complex like bis[N-(4-bromophenyl)pyridine-2-carboxamidato]palladium could potentially be anchored to a solid support like silica (B1680970) or a polymer through its bromophenyl group, transforming it into a heterogeneous catalyst for cross-coupling reactions. mdpi.comeie.gr

| Catalyst/System | Application/Reaction | Target/Product Molecule | Key Finding | Reference |

|---|---|---|---|---|

| 4-[(4-bromophenyl)ethynyl]pyridine on metal surfaces (Au, Ag, Cu) | On-surface Ullmann Reaction | Covalently linked molecular chains | Demonstrates surface-mediated C-C coupling, a model for heterogeneous catalysis. | iphy.ac.cn |

| Magnesium oxide (MgO) | Heterogeneous Catalyzed Synthesis | 2-(4-Bromophenyl)H-imidazolo[1,2-a]pyridine | An efficient, recyclable heterogeneous catalyst for synthesizing a derivative. | arabjchem.org |

| H3PW12O40 | Heterogeneous Catalyzed Cyclocondensation | 2-(4-Bromophenyl)-5,6-dihydro-4H-1,3-oxazine | A reusable catalyst for the synthesis of a this compound-containing heterocycle. | znaturforsch.com |

Computational and Theoretical Studies of 2 4 Bromophenyl Pyridine and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic properties of phenylpyridine-based compounds. Calculations are often performed using hybrid functionals, such as B3LYP, combined with various basis sets like 6-311++G(d,p), to provide a balance between computational cost and accuracy. fishersci.ca

Theoretical structural optimization aims to find the lowest energy conformation of a molecule. For derivatives of 2-(4-Bromophenyl)pyridine, DFT calculations have been used to determine key geometric parameters such as bond lengths, bond angles, and dihedral angles. worldscientific.com

In a study on 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, a related compound, DFT calculations using the B3LYP/6-311++G(d,p) level of theory produced an optimized structure that was in good agreement with experimental X-ray crystallography data. worldscientific.com A key conformational feature of aryl-pyridines is the dihedral angle between the phenyl and pyridine (B92270) rings. For the aforementioned derivative, this angle was calculated to be very small, at 0.62(17)°, indicating a nearly planar molecule. worldscientific.com Conformational analysis can also be performed through potential energy surface (PES) scans, where the energy of the molecule is calculated as a function of the rotation around a specific bond. This method helps identify the most stable conformer by locating the global minimum on the energy profile. researchgate.net For example, in a study on a complex pyrimidine (B1678525) derivative, the lowest energy conformer was identified by systematically rotating a key dihedral angle. researchgate.net

Table 1: Selected Theoretical Structural Parameters for a this compound Derivative Note: Data is for 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, a related derivative.

| Parameter | Value | Reference |

| Dihedral Angle (Phenyl-Imidazopyridine) | 0.62 (17)° | worldscientific.com |

| C-H···N Intramolecular Bond | Present (S(5) ring motif) | worldscientific.com |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and chemical reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. dntb.gov.ua The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. fishersci.ca

For a derivative, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the HOMO-LUMO gap was calculated to be 4.343 eV. worldscientific.com Analysis of the orbitals showed that the HOMO is characterized by pure π character on the aromatic rings, with the highest electron density on the phenyl ring. worldscientific.com The LUMO, conversely, exhibited a mix of π and σ character. worldscientific.com In another related compound, (RS)-(4-bromophenyl)(pyridine-2yl)methanol, the frontier orbital energy gap was found to be 5.302 eV. chemrevlett.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. fishersci.ca

Table 2: Frontier Molecular Orbital Energies for this compound Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

| 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine | Not Specified | Not Specified | 4.343 | worldscientific.com |

| (RS)-(4-Bromophenyl)(pyridine-2yl)methanol | Not Specified | Not Specified | 5.302 | chemrevlett.com |

Molecular Electrostatic Potential (MESP) maps are three-dimensional visualizations of the charge distribution around a molecule. nih.gov They are valuable for predicting reactive sites for electrophilic and nucleophilic attacks. researchgate.net In an MESP map, different colors represent different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-deficient), which are prone to nucleophilic attack. nih.govresearchgate.net

In studies of related aromatic and heterocyclic compounds, MESP analysis has been used to identify these reactive regions. For instance, in N-(4-Bromophenyl)-4-nitrobenzamide, the negative potential is concentrated around the carbonyl (C=O) and nitro (NO2) groups, marking them as likely sites for electrophilic interaction. acs.org For a palladium complex of N-(4-bromophenyl)pyridine-2-carboxamide, the negative potential was observed around the carbonyl oxygen atoms and to some extent around the bromine atoms. researchgate.net The MESP analysis of (RS)-(4-bromophenyl)(pyridine-2yl)methanol was also used to understand the active sites of the molecule. chemrevlett.comiitg.ac.in This technique provides a clear visual guide to the molecule's reactivity and intermolecular interaction preferences. acs.org

Theoretical vibrational analysis using DFT is a powerful method for assigning and interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific spectral bands to the stretching, bending, and torsional modes of the molecule. researchgate.netnih.gov

In a theoretical study of (RS)-(4-bromophenyl)(pyridine-2yl)methanol, DFT calculations at the B3LYP/6-311+G(d,p) level were used to compute the vibrational wavenumbers. iitg.ac.in It is common for calculated frequencies to be systematically higher than experimental values, so a scaling factor (e.g., 0.9679) is often applied to improve agreement. iitg.ac.in The analysis of this related molecule showed C-H stretching vibrations in the 3110–2929 cm⁻¹ range and C-C stretching modes between 1100 cm⁻¹ and 800 cm⁻¹. iitg.ac.in Similarly, for 2-(4-Bromophenyl)-1H-benzimidazole, a detailed interpretation of the vibrational spectra was carried out with the aid of normal coordinate analysis based on DFT calculations. researchgate.net This combined experimental and theoretical approach allows for a comprehensive understanding of the molecule's vibrational properties. mdpi.com

Table 3: Calculated Vibrational Frequencies for Modes in a Related Phenyl-Pyridine Structure Note: Data is for (RS)-(4-bromophenyl)(pyridine-2yl)methanol.

| Vibrational Mode | Calculated Wavenumber Range (cm⁻¹) | Reference |

| C-H Stretching | 3110–2929 | iitg.ac.in |

| C-C Stretching | 1100-800 | iitg.ac.in |

| C-C Pure Stretching | 1583, 1575, 1559 | iitg.ac.in |

Molecular Electrostatic Potential (MESP) Maps

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net These simulations provide detailed information on the conformational dynamics, stability of molecular complexes, and interactions with other molecules, such as proteins or solvents. acs.org

Quantum Chemical Characterization of Interactions

Beyond the properties of a single molecule, quantum chemistry is used to analyze and quantify the non-covalent interactions that govern how molecules pack in a crystal or interact in a solution. For derivatives of this compound, various weak intermolecular interactions such as C–H···N, C–H···halogen, and π-stacking interactions play a crucial role in stabilizing the crystal structure. acs.org

Hydrogen Bonding Interactions

Hydrogen bonds are pivotal in defining the crystal packing and molecular conformation of this compound derivatives. Theoretical analyses, including Hirshfeld surface analysis and Density Functional Theory (DFT) calculations, have quantified the contribution of these interactions.

In the crystal structure of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile, C—H⋯N and C—H⋯O hydrogen-bonding interactions are present, which connect molecules to form a three-dimensional network. nih.govnih.gov Hirshfeld surface analysis of this compound revealed that N⋯H/H⋯N interactions account for 12.2% of the total intermolecular contacts. nih.gov A similar analysis for 5-acetyl-2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile, which exists as two independent stereoisomers (A and B) in the asymmetric unit, showed significant contributions from hydrogen bonds. iucr.org In this case, pairs of molecules are linked by N—H⋯O hydrogen bonds to form dimers, which are then connected by further N—H⋯O and N—H⋯N hydrogen bonds into chains. iucr.orgnih.gov

The crystal structure of 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate also features prominent hydrogen bonding. nih.gov Here, pairs of molecules form dimers through N—H⋯N hydrogen bonds, creating an R²₂(12) ring motif. nih.gov These dimers are further linked by N—H⋯Br and O—H⋯O hydrogen bonds. nih.gov Hirshfeld surface analysis quantified the contributions of these interactions to the crystal packing as follows: N⋯H/H⋯N (11.5%), O⋯H/H⋯O (10.0%), and Br⋯H/H⋯Br (13.3%). nih.gov

DFT has been employed to study derivatives like (RS)-(4-Bromophenyl)(pyridin-2-yl)methanol. scispace.com Theoretical calculations show that the O-H stretching vibration is highly sensitive to hydrogen bonding. While a free hydroxyl group typically absorbs in the 3700-3500 cm⁻¹ range, intramolecular hydrogen bonding can reduce this to the 3559-3200 cm⁻¹ region. scispace.com In another derivative, 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester, intermolecular N—H···O hydrogen bonding is observed with a bond distance of 3.045(3) Å. ekb.eg

| Compound | Interaction Type | Geometric Parameters / Hirshfeld Contribution | Reference |

|---|---|---|---|

| 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile | C—H⋯N, C—H⋯O, N⋯H/H⋯N | 12.2% (N⋯H/H⋯N) | nih.govnih.gov |

| 5-acetyl-2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile | N—H⋯O, N—H⋯N | Forms dimers and chains | iucr.orgnih.gov |

| 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate | N—H⋯N, N—H⋯Br, O—H⋯O | Forms R²₂(12) dimers | nih.gov |

| N⋯H/H⋯N | 11.5% | ||

| Br⋯H/H⋯Br | 13.3% | ||

| 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester | N—H···O | 3.045(3) Å | ekb.eg |

C-Br...π Interactions

The bromine atom in this compound derivatives frequently participates in halogen bonding, specifically C-Br...π interactions, which are crucial for stabilizing the crystal lattice. These interactions involve the electrophilic region on the bromine atom (the σ-hole) and the electron-rich π system of an adjacent aromatic ring.

The crystal packing of 5-acetyl-2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile is also stabilized by C—Br⋯π interactions that occur between chains formed by hydrogen bonds. iucr.orgnih.gov These interactions, along with C=O⋯π contacts, contribute to the formation of a three-dimensional network structure. nih.gov The presence and importance of these C—Br⋯π contacts are often visualized and confirmed through detailed analysis of crystal packing diagrams derived from single-crystal X-ray diffraction data. iucr.orgiucr.org

| Compound | Structural Role of C-Br...π Interaction | Reference |

|---|---|---|

| 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile | Connects molecules into zigzag chains along the c-axis | nih.govnih.goviucr.org |

| 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate | Links dimers to form layers | nih.gov |

| 5-acetyl-2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile | Stabilizes packing between hydrogen-bonded chains | iucr.orgnih.gov |

π-Stacking Interactions

π-stacking is another critical non-covalent interaction that directs the self-assembly of aromatic and heteroaromatic systems, including derivatives of this compound. These interactions arise from the electrostatic and van der Waals forces between the π-orbitals of adjacent aromatic rings.

In cyclometalated palladium(II) and iridium(III) complexes of this compound, numerous intermolecular π⋯π interactions were identified through X-ray diffraction, contributing to the stability of their crystal structures. rsc.org For the derivative N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide, a weak π–π stacking interaction is observed between the 1,3-thiazolidine and pyridine rings, characterized by a centroid–centroid distance of 3.805 (2) Å. nih.gov

A study on 2-benzylamino-4-(4-bromophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile revealed π–π interactions between inversion-related pyridine rings with an inter-centroid distance of 3.7821 (16) Å, which helps form a three-dimensional network. iucr.org In a related compound, 2-(2-bromophenyl)-4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyridine-3-carbonitrile, aromatic π–π stacking interactions link inversion dimers, with the shortest centroid–centroid distance measured at 3.729 (3) Å. nih.gov Computational analyses, such as those performed on palladium complexes of N-(4-bromophenyl)pyridine-2-carboxamide, help to understand the nature of these diverse coordination modes and stacking arrangements. mdpi.com

| Compound | Interacting Rings | Centroid-Centroid Distance (Å) | Reference |

|---|---|---|---|

| N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide | 1,3-thiazolidine and pyridine | 3.805 (2) | nih.gov |

| 2-benzylamino-4-(4-bromophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile | Pyridine and pyridine (inversion-related) | 3.7821 (16) | iucr.org |

| 2-(2-bromophenyl)-4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyridine-3-carbonitrile | Pyridine and pyrrole (B145914) (of indole) | 3.729 (3) | nih.gov |

| Cyclometalated Pd(II) and Ir(III) this compound complexes | Aromatic rings | Not specified | rsc.org |

Applications of 2 4 Bromophenyl Pyridine in Materials Science

Organic Light-Emitting Diodes (OLEDs)

Derivatives of 2-(4-bromophenyl)pyridine have been instrumental in the development of materials for Organic Light-Emitting Diodes (OLEDs), particularly in the hole-transporting layer (HTL), which is critical for efficient device performance.

The integration of the this compound moiety into larger molecular structures has yielded effective hole-transporting materials (HTMs). chemicalbook.com A notable example is 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine (Py-Br) , a functional pyrene-pyridine integrated system designed for OLED applications. chemicalbook.com In this architecture, the pyrene (B120774) unit acts as a good hole transporter due to its strong electron delocalization, while the pyridine (B92270) units are incorporated to fine-tune the material's properties. chemicalbook.com

Materials like Py-Br are desirable as HTMs because they possess suitable Highest Occupied Molecular Orbital (HOMO) energy levels (around -5.6 eV), which align well with the work function of common anodes like indium tin oxide (ITO) and the HOMO of the emissive layer, facilitating efficient hole injection. chemicalbook.comfishersci.ca Furthermore, high glass transition temperatures and thermal stability are crucial for the longevity and stability of OLED devices, and these pyrene-pyridine derivatives exhibit high decomposition temperatures. chemicalbook.com The bromine atoms are incorporated into the molecular scaffold to potentially improve electrochemical and thermal properties, as well as enhance hole mobility and molecular stability during device fabrication. ambeed.com

The design of molecules like Py-Br, where pyrene and pyridine units are combined, creates a system with distinct electro-optical characteristics. chemicalbook.com Structural analysis reveals a large dihedral angle between the pyrene and pyridine units, which indicates poor π-electronic communication between them. chemicalbook.comfishersci.ca This separation means that the photophysical behavior is largely dependent on the individual properties of the pyrene and pyridine units rather than extensive delocalization across the entire molecule.

The functionalization of the pyridine unit significantly influences the material's performance in an OLED device. In a series of related compounds, the Py-Br derivative was studied as an HTM in a solution-processed OLED. chemicalbook.com The device using Py-Br as the hole-transporting layer demonstrated stable performance with low-efficiency roll-off, a critical factor for practical applications. chemicalbook.comfishersci.ca Specifically, the OLED with Py-Br achieved a maximum luminance of 17,300 cd/m², a maximum current efficiency of 22.4 cd/A, and a high external quantum efficiency (EQE) of 9% at a luminance of 3500 cd/m². chemicalbook.comfishersci.ca

Table 1: Electro-optical and Thermal Properties of Py-Br

| Property | Value | Source(s) |

| HOMO Energy Level | -5.65 eV | chemicalbook.com |

| LUMO Energy Level | -2.39 eV | chemicalbook.com |

| Optical Energy Gap (Eg) | 3.26 eV | |

| Triplet Energy (ET) | 2.62 eV | |

| Decomposition Temperature (Td, 5% weight loss) | 249 °C |

Table 2: Performance of OLED Device with Py-Br as Hole-Transporting Layer

| Performance Metric | Value | Source(s) |

| Maximum Luminance | 17,300 cd/m² | chemicalbook.com |

| Maximum Current Efficiency | 22.4 cd/A | chemicalbook.com |

| External Quantum Efficiency (EQE) | 9% (at 3500 cd/m²) | chemicalbook.com |

| Efficiency Roll-off | 7% (from 1000 to 10,000 cd/m²) | chemicalbook.com |

Hole-Transporting Materials (HTMs)

Sensing Materials

The structural framework of this compound is utilized in creating derivatives for sensing applications. For instance, 2-(4-Bromophenyl)imidazo[1,2-a]pyridine (B183163) is explored for its potential in the development of advanced sensors. google.com The unique electronic properties of such compounds make them candidates for enhancing electronic device performance in sensing contexts. google.com Another complex derivative, 2,2'-(4-(4-Bromophenyl)pyridine-2,6-diyl)dipyrazine , is also noted for its potential use in organic sensors due to its distinct electronic characteristics.

Dyes and Optoelectronics

The aromatic and heterocyclic nature of this compound and its derivatives makes them suitable for applications as dyes and in optoelectronic devices. Research into 2-(4-bromophenyl)imidazo[1,2-a]pyridine highlights its utility in the synthesis of innovative dyes. google.com The development of novel fluorescent arylstyrylimidazo[1,2-a]pyridines, which are derivatives of this structural family, has been a subject of study. These compounds can absorb UV or visible light and emit light with moderate Stokes shifts, and their properties can be tuned by altering substituents or through protonation, making them adaptable for various optoelectronic uses.

Supramolecular Assemblies

While the broader family of bromophenyl-pyridines is of significant interest in supramolecular chemistry, research into supramolecular assemblies for achieving purely organic room-temperature phosphorescence has predominantly focused on the isomer 4-(4-bromophenyl)pyridine (B1268493) .

The phenomenon of organic room-temperature phosphorescence (RTP) in aqueous solutions is a highly sought-after property for applications in bioimaging and advanced materials. Studies have successfully demonstrated that derivatives of the isomer 4-(4-bromophenyl)pyridine , such as 4-(4-bromophenyl)pyridine-1-ium bromide, can form multivalent supramolecular assemblies with host molecules like cucurbituril (B1219460) (CB) and cyclodextrins. These assemblies effectively restrict molecular motion and shield the phosphorescent core from quenchers, leading to ultralong RTP with lifetimes in the millisecond range in aqueous solutions.

Based on the available scientific literature from the performed search, specific studies on the use of This compound or its direct derivatives for creating RTP-active supramolecular assemblies have not been reported. The research focus for this application has been placed on its 4-substituted isomer.

Metal-Organic Frameworks (MOFs)

While this compound itself is more commonly noted as a synthetic intermediate nih.gov, its structural motifs and derivatives are utilized in the construction of metal-organic frameworks (MOFs). MOFs are crystalline porous materials built from metal ions or clusters linked by organic ligands, and the geometry and functionality of the ligand are critical to the resulting framework's structure and properties. d-nb.info Derivatives of this compound serve as functional organic linkers in the synthesis of novel MOFs.

A key example involves the use of 5-(4-bromophenyl)-2,4′-bipyridine as a pendant ligand in conjunction with pyridine-2,6-dicarboxylate (B1240393) as a primary bridging ligand. researchgate.net In this approach, reactions with nickel(II) and cobalt(II) ions under hydrothermal conditions yielded 1D coordination polymers. In these structures, the metal ions are bridged by the dicarboxylate ligand to form zigzag chains, with the 5-(4-bromophenyl)-2,4′-bipyridine acting as a terminal, or pendant, ligand coordinating to the metal center. researchgate.net The same ligand system, when reacted with copper(II) ions, resulted in a distinct tetranuclear copper cluster, demonstrating that the final architecture is dependent on the choice of metal ion. researchgate.net

In another strategy, a more complex derivative, 2-(p-bromophenyl)-1H-imidazole-4,5-dicarboxylic acid (p-BrPhH3IDC), was designed and synthesized specifically for MOF construction. acs.org This ligand was successfully used to synthesize six different MOFs with a range of main group and transition metals, including Ca(II), Sr(II), Zn(II), Co(II), and Cd(II). The resulting frameworks exhibited diverse dimensionality, ranging from 1D chains to 2D layers and 3D polymers, highlighting the versatility of this bromophenyl-functionalized ligand in creating varied solid-state supramolecular structures. acs.org

Table 2: Examples of MOFs Synthesized Using this compound Derivatives

| Ligand(s) | Metal Ion(s) | Resulting MOF Structure/Formula | Dimensionality | Reference(s) |

| Pyridine-2,6-dicarboxylate, 5-(4-bromophenyl)-2,4′-bipyridine | Ni(II), Co(II) | [M(L1)(L2)2 · H2O]n | 1D Polymeric Chain | researchgate.net |

| Pyridine-2,6-dicarboxylate, 5-(4-bromophenyl)-2,4′-bipyridine | Cu(II) | [Cu4(L1)4(L2)4] · 2H2O | 0D Tetranuclear Cluster | researchgate.net |

| 2-(p-Bromophenyl)-1H-imidazole-4,5-dicarboxylic acid | Ca(II) | [Ca(p-BrPhHIDC)(H2O)2]n | 2D | acs.org |

| 2-(p-Bromophenyl)-1H-imidazole-4,5-dicarboxylic acid | Sr(II) | [Sr(p-BrPhHIDC)(H2O)]n | 2D | acs.org |

| 2-(p-Bromophenyl)-1H-imidazole-4,5-dicarboxylic acid | Zn(II) | [Zn(p-BrPhHIDC)(H2O)]n | 1D | acs.org |

| 2-(p-Bromophenyl)-1H-imidazole-4,5-dicarboxylic acid | Co(II) | {[Co(p-BrPhH2IDC)2]·2H2O}n | 2D | acs.org |

| 2-(p-Bromophenyl)-1H-imidazole-4,5-dicarboxylic acid | Cd(II) | [Cd1.5(p-BrPhHIDC)(p-BrPhH2IDC)(H2O)]n | 2D | acs.org |

| 4′-(Pyridin-4-yl)biphenyl-3,5-dicarboxylic acid | Cu(II) | Cu(II) paddlewheel MOF | N/A | nih.gov |

| Synthesis of this ligand involves 4-(4-bromophenyl)pyridine as an intermediate. |

Medicinal Chemistry and Biological Activity of 2 4 Bromophenyl Pyridine Derivatives

Anticancer Activity

Derivatives incorporating the 2-(4-bromophenyl)pyridine moiety have demonstrated significant potential as anticancer agents. Their activity spans multiple mechanisms, targeting various hallmarks of cancer, from uncontrolled cell growth to the evasion of cell death. The versatility of this chemical scaffold allows for modifications that can tune its potency and selectivity against different cancer types.

A primary indicator of anticancer potential is the ability of a compound to inhibit the growth and proliferation of cancer cells. Numerous studies have evaluated this compound derivatives against a panel of human cancer cell lines, revealing potent cytotoxic effects.

For instance, a series of 6-aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitriles was synthesized and tested for cytotoxic effects. nih.gov Among them, 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Ib) showed the strongest cytotoxic effects on both HeLa (cervical cancer) and MCF-7 (breast cancer) cells, with IC₅₀ values of 34.3 µM and 50.18 µM, respectively. nih.gov

Another study on polyfunctional 5,6-dihydropyridine derivatives identified 2-(4,6-bis(4-bromophenyl)-6-methyl-5,6-dihydropyridin (8a) as the most active compound against PC-3 (prostate cancer) and HeLa cell lines, with IC₅₀ values of 4.40 µM and 8.80 µM, respectively. eurjchem.com Furthermore, thieno[2,3-d] vulcanchem.comontosight.airesearchgate.nettriazolo[1,5-a]pyrimidine derivatives have also been investigated, with the 2-(4-bromophenyl)triazole derivative (10b) showing excellent potency against the MCF-7 cell line with an IC₅₀ value of 19.4 µM. mdpi.com

The table below summarizes the antiproliferative activity of selected this compound derivatives.

| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Ib) | HeLa | 34.3 ± 2.6 µM | nih.gov |

| 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Ib) | MCF-7 | 50.18 ± 1.11 µM | nih.gov |

| 2-(4,6-bis(4-bromophenyl)-6-methyl-5,6-dihydropyridin (8a) | PC-3 | 4.40 µM | eurjchem.com |

| 2-(4,6-bis(4-bromophenyl)-6-methyl-5,6-dihydropyridin (8a) | HeLa | 8.80 µM | eurjchem.com |

| 2-(4-bromophenyl)triazole derivative (10b) | MCF-7 | 19.4 ± 0.22 µM | mdpi.com |

| (2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)(10-methyl-10H-phenothiazin-2-yl)methanone (6c) | MDA-MB-231 | Not specified, but active | nih.gov |

| (2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)(10-methyl-10H-phenothiazin-2-yl)methanone (6c) | A549 | Not specified, but active | nih.gov |

Beyond simply halting proliferation, an effective anticancer agent should ideally induce apoptosis, or programmed cell death, in cancer cells. Derivatives of this compound have been shown to trigger this crucial process. For example, certain pyrimidine (B1678525) derivatives can promote apoptosis by activating caspases and disrupting the mitochondrial membrane potential.

Studies on novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives demonstrated that these compounds can induce apoptosis and cause cell cycle arrest. nih.gov Specifically, treatment of HepG2 (liver cancer) cells with these derivatives led to a significant increase in the apoptotic cell population and induced cell cycle arrest at the G1 phase. nih.gov Another study also found that a related pyridine (B92270) derivative induced a 50-fold increase in apoptosis in the HEGP2 cell line and caused cell cycle arrest at the G2/M phase. researchgate.net This suggests that these compounds interfere with the normal progression of the cell cycle, ultimately leading to cell death.

Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling pathways, and their levels are often elevated in tumors. nih.gov This makes them a promising target for anticancer drugs. nih.gov Several this compound derivatives have been designed and evaluated as inhibitors of PDE3A.

In one study, novel derivatives of 6-aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitriles were synthesized. nih.gov The compound 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Ib) was found to be a potent inhibitor of PDE3A with an IC₅₀ of 3.76 nM. nih.gov This study also noted a direct correlation between PDE3 inhibition and the observed anticancer activity. nih.gov

However, a different study on 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitriles found no direct correlation between PDE3 inhibition and anticancer activity for the compounds they prepared. researchgate.netnih.gov In this series, 6-(4-bromophenyl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Id) showed the strongest PDE3 inhibition with an IC₅₀ of 27 µM, but it was not the most potent in inhibiting cancer cell growth. researchgate.netnih.govnih.gov This suggests that while PDE3A is a viable target, the anticancer effects of some derivatives may be mediated by other mechanisms. nih.gov

| Compound | Activity (IC₅₀) | Reference |

|---|---|---|

| 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Ib) | 3.76 ± 1.03 nM | nih.gov |

| 6-(4-bromophenyl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Id) | 27 µM | nih.govnih.gov |

Aromatase (CYP19A1) is a key enzyme responsible for the synthesis of estrogens and is a primary therapeutic target for hormone-dependent breast cancer. nih.govrsc.org The development of potent and selective aromatase inhibitors is a major goal in cancer therapy. Pyridine-based derivatives have been designed as fourth-generation aromatase inhibitors that can establish dual binding interactions within the enzyme. nih.govresearchgate.net

In a study focused on these dual binding site inhibitors, the pyridine derivative (4-bromophenyl)(6-(but-2-yn-1-yloxy)benzofuran-2-yl)(pyridin-3-yl)methanol (10c) was identified as a highly potent inhibitor. nih.govresearchgate.net It exhibited a CYP19A1 IC₅₀ of 0.83 nM, which is comparable to the clinically used drug letrozole (B1683767) (IC₅₀ 0.70 nM). nih.govresearchgate.netresearchgate.net Computational studies provided insights into the binding mode, suggesting interactions with an alternative access channel within the enzyme. nih.govrsc.org

| Compound | Activity (IC₅₀) | Reference |

|---|---|---|

| (4-bromophenyl)(6-(but-2-yn-1-yloxy)benzofuran-2-yl)(pyridin-3-yl)methanol (10c) | 0.83 nM | nih.govresearchgate.netresearchgate.net |

| Letrozole (Standard) | 0.70 nM | nih.govresearchgate.netresearchgate.net |

Some metal complexes of this compound derivatives have been shown to interact with and cleave DNA, representing another avenue for anticancer activity. These compounds can bind to DNA through various modes, such as intercalation or groove binding, and subsequently induce cleavage, which can lead to cell death.

Ruthenium(II) complexes of 4′-(4-Bromophenyl)-2,2′:6′,2′′-terpyridine have been synthesized and their interaction with pUC19 plasmid DNA was studied. tandfonline.com Gel electrophoresis experiments showed that these complexes can cleave the supercoiled form of the DNA. tandfonline.com Similarly, palladium(II) complexes of N-(4-Bromophenyl)pyridine-2-carboxamide have been synthesized and characterized, with studies indicating their potential for DNA cleavage. mdpi.com The bromine atom on the phenyl ring is thought to enhance the polarizability of the molecule, which can facilitate interactions with biological targets like DNA. vulcanchem.com

Understanding the structure-activity relationship (SAR) is critical for optimizing the anticancer properties of this compound derivatives. Studies have shown that the nature and position of substituents on the heterocyclic core and the phenyl ring significantly influence biological activity.

In the case of aromatase inhibitors, the pyridine nitrogen acts as the crucial binding group to the heme iron of the enzyme. nih.gov The addition of an extended alkyne ether chain at the 6-position of a benzofuran (B130515) ring, combined with the 4-bromophenyl group, resulted in compounds with potency comparable to letrozole. nih.govresearchgate.net

Neurodegenerative Disease Research

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Derivatives of this compound have been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of neurodegenerative conditions such as Alzheimer's disease.

A series of novel aryl-substituted 2-aminopyridine (B139424) derivatives were synthesized and evaluated for their inhibitory activity against both AChE and BChE. researchgate.net One of the most potent derivatives, 3m , which incorporates a 4-bromophenyl group, demonstrated significant inhibitory potential against both enzymes, with IC50 values of 34.81 ± 3.71 µM for AChE and 20.66 ± 1.01 µM for BChE. researchgate.net Kinetic studies revealed that these compounds act as competitive inhibitors for both AChE and BChE. researchgate.net

In another study, 4-aryl-1,4-dihydropyridine derivatives were synthesized, and their cholinesterase inhibitory effects were determined. The derivative 1b , featuring a 4-bromo substitution on the phenyl ring, exhibited the highest AChE inhibitory effect at 34.05 ± 2.23% and a BChE inhibition of 24.93 ± 0.68% at a concentration of 250 µM. mdpi.com The presence of the bromine group at the fourth position of the ring was noted to be a key factor in its enhanced activity. mdpi.com

Furthermore, a series of para-substituted thiosemicarbazones were synthesized and evaluated for their anticholinesterase activity. Among them, compound 6 , N-(2-(4-Bromophenyl)-2-oxoethyl)-2-(4-ethoxybenzylidene)hydrazine-1-carbothioamide, showed notable inhibitory activity against the AChE enzyme with an IC50 value of 160.04 ± 0.02 μM. vulcanchem.com

Table 1: Cholinesterase Inhibitory Activity of this compound Derivatives

| Compound | Target Enzyme | IC50 (µM) | % Inhibition (at 250 µM) |

|---|---|---|---|

| 3m researchgate.net | AChE | 34.81 ± 3.71 | - |

| 3m researchgate.net | BChE | 20.66 ± 1.01 | - |

| 1b mdpi.com | AChE | - | 34.05 ± 2.23 |

| 1b mdpi.com | BChE | - | 24.93 ± 0.68 |

| 6 vulcanchem.com | AChE | 160.04 ± 0.02 | - |

| VI2a mdpi.com | AChE | - | 25.02 |

| VI2a mdpi.com | BChE | - | 51.70 |

| VI2c mdpi.com | BChE | - | 51.36 |

Antimicrobial and Antifungal Activity

The this compound scaffold has been a foundation for the development of potent antimicrobial and antifungal agents.

A series of 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives were synthesized and showed considerable antibacterial and antifungal activities. nih.gov Specifically, compound 13 was identified as the most potent against both Staphylococcus aureus and Candida albicans, with inhibition zones of 30 mm and 31 mm, respectively. nih.gov Another derivative, 6b , displayed strong antibacterial potency against S. aureus with an inhibition zone of 26 mm and a Minimum Inhibitory Concentration (MIC) value of 38.64 μM. nih.gov

In a different study, new imidazo[1,2-a]pyridine-derived imines were synthesized. These compounds demonstrated promising in vitro antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli, and fungi such as Candida albicans, Saccharomyces cerevisiae, and Aspergillus brasiliensis. researchgate.net

Furthermore, novel pyridine and thienopyridine derivatives were designed and tested as antimicrobial agents. The precursor for these compounds was derived from 4-bromo acetophenone (B1666503). The resulting derivatives exhibited good to strong antimicrobial activity against E. coli, B. mycoides, and C. albicans, with one derivative showing maximal activity against B. mycoides with an inhibition zone of 33 mm. researchgate.net

The antifungal potential of this chemical class was further highlighted in a study on furan-pyridine hybrids. The compound 2-(4-bromophenyl)-7-(5-methylfuran-2-yl)-5-oxo-1,5-dihydro- nii.ac.jpgoogle.comtriazolo[4,3-a]pyridine-6-carbonitrile demonstrated notable in vitro antifungal activity against Aspergillus flavus and Candida albicans. dntb.gov.ua Similarly, hybrid thiazole-pyridine derivatives, such as 4-(4-bromophenyl)-2-(pyridin-2-yl)thiazole , were found to be effective against Candida albicans with a MIC value of 0.15 mM. dntb.gov.ua

Table 2: Antimicrobial and Antifungal Activity of this compound Derivatives

| Compound/Derivative Class | Target Organism | Activity Metric | Value |

|---|---|---|---|

| 13 nih.gov | S. aureus | Inhibition Zone | 30 mm |

| 13 nih.gov | C. albicans | Inhibition Zone | 31 mm |

| 6b nih.gov | S. aureus | Inhibition Zone | 26 mm |

| 6b nih.gov | S. aureus | MIC | 38.64 µM |

| Thienopyridine derivative researchgate.net | B. mycoides | Inhibition Zone | 33 mm |

| 4-(4-bromophenyl)-2-(pyridin-2-yl)thiazole dntb.gov.ua | C. albicans | MIC | 0.15 mM |

| 2-(4-Bromophenyl)thiazolo[4,5-c]pyridine nii.ac.jp | S. aureus | MIC | 8–16 μg/mL |

| 2-(4-Bromophenyl)thiazolo[4,5-c]pyridine nii.ac.jp | E. coli | MIC | 8–16 μg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of compounds related to this compound has been explored through various derivatives. A study on pyrimidine derivatives revealed that acetylated compounds, including a 4-bromophenyl derivative, showed highly significant anti-inflammatory activity, comparable to the standard drug Diclofenac sodium. rjptonline.org